molecular formula C24H21N5O2S B2577568 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 899761-15-0

3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2577568
CAS No.: 899761-15-0
M. Wt: 443.53
InChI Key: LCZZDTYTMAKBCM-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

3-(2,5-Dimethylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Structure

The compound consists of several functional groups:

  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Quinazoline moiety : A bicyclic structure that includes a benzene and a pyrimidine.
  • Sulfonyl group : Enhances solubility and reactivity.

Molecular Formula

The molecular formula is C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S with a molecular weight of approximately 370.47 g/mol.

The biological activity of this compound may involve interactions with various biological targets, including:

  • Enzymes : Potential inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptors : Possible modulation of receptor activity, influencing cellular signaling pathways.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit a range of pharmacological activities, including:

  • Antimicrobial properties : Inhibition of bacterial growth.
  • Anti-inflammatory effects : Reduction of inflammatory markers in vitro and in vivo.
  • Anticancer activity : Induction of apoptosis in cancer cell lines.

Case Studies

  • Antimicrobial Activity
    • A study evaluated the antimicrobial efficacy of triazole derivatives against various bacterial strains. Results showed significant inhibition zones for compounds similar to the target compound, suggesting potential effectiveness against pathogens .
  • Anti-inflammatory Effects
    • Research on quinazoline derivatives demonstrated their ability to reduce pro-inflammatory cytokines in macrophage cultures. The target compound's sulfonyl group may enhance its anti-inflammatory potential .
  • Anticancer Activity
    • In a study involving human cancer cell lines, compounds with a triazole-quinazoline structure exhibited cytotoxic effects. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .

Synthetic Pathways

The synthesis typically involves multiple steps:

  • Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
  • Quinazoline Synthesis : Condensation reactions between appropriate amines and carbonyl compounds.
  • Sulfonylation : Introduction of the sulfonyl group through reactions with sulfonyl chlorides.

Characterization Techniques

Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
  • Mass Spectrometry (MS) : For molecular weight determination.
  • Infrared Spectroscopy (IR) : To identify functional groups.

Comparative Biological Activity Table

Activity TypeCompound SimilarityObserved EffectReference
AntimicrobialTriazole derivativesSignificant inhibition
Anti-inflammatoryQuinazoline analogsReduced cytokine levels
AnticancerTriazole-quinazolinesInduced apoptosis

Properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-15-7-6-8-18(13-15)25-22-19-9-4-5-10-20(19)29-23(26-22)24(27-28-29)32(30,31)21-14-16(2)11-12-17(21)3/h4-14H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZZDTYTMAKBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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